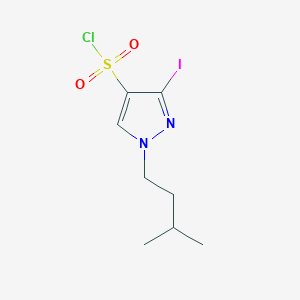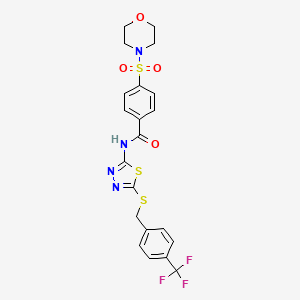![molecular formula C24H22FN3O5S B2774955 N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252859-96-3](/img/no-structure.png)
N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C24H22FN3O5S and its molecular weight is 483.51. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Compounds with structures similar to "N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide" have been explored for their potential as radioligands in Positron Emission Tomography (PET) imaging. For instance, derivatives of pyrazolo[1,5-a]pyrimidineacetamides have been synthesized and evaluated for their selective binding to the translocator protein (18 kDa), an indicator of neuroinflammatory processes. These compounds, labeled with fluorine-18, have shown potential for in vivo imaging of neuroinflammation, aiding in the diagnosis and study of neurological disorders (Dollé et al., 2008), (Damont et al., 2015).
Antiallergic and Anti-inflammatory Agents
Further research into structurally related N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has unveiled their potential as novel antiallergic compounds. These compounds have been synthesized and evaluated for their effectiveness in inhibiting histamine release and other allergic responses, highlighting their therapeutic potential in allergy treatment (Menciu et al., 1999).
Neurodegenerative Disease Research
The exploration of N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide derivatives for PET imaging of peripheral benzodiazepine receptors (PBR) in mouse models of Alzheimer's disease provides another example of scientific research applications. These studies offer insights into microglial activation, a hallmark of neurodegenerative diseases, and present a non-invasive method to monitor disease progression and evaluate therapeutic interventions (James et al., 2015).
Synthesis and Characterization Studies
Research on the synthesis, characterization, and functional evaluation of various acetamide derivatives, including those with benzothiazolinone moieties, contributes significantly to the development of new pharmaceuticals and materials. These studies often involve quantum mechanical studies, ligand-protein interactions, and the evaluation of potential therapeutic activities, providing a foundational understanding for further application-specific research (Mary et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-(2,3-dimethoxybenzyl)malonic acid with 2-fluorobenzaldehyde, followed by cyclization with thiosemicarbazide and oxidation to form the final product.", "Starting Materials": [ "2-(2,3-dimethoxyphenyl)acetic acid", "2-fluorobenzaldehyde", "thiosemicarbazide", "sodium nitrite", "sodium nitrate", "sulfuric acid", "hydrogen peroxide", "sodium hydroxide", "acetic anhydride", "triethylamine", "dimethylformamide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-(2,3-dimethoxyphenyl)acetic acid with acetic anhydride and triethylamine to form 2-(2,3-dimethoxybenzyl)malonic acid.", "Step 2: Reaction of 2-(2,3-dimethoxybenzyl)malonic acid with 2-fluorobenzaldehyde in the presence of sulfuric acid to form the corresponding Schiff base.", "Step 3: Cyclization of the Schiff base with thiosemicarbazide in the presence of sodium nitrite and sodium nitrate to form the thieno[3,2-d]pyrimidine intermediate.", "Step 4: Oxidation of the thieno[3,2-d]pyrimidine intermediate with hydrogen peroxide in the presence of sodium hydroxide to form the final product, N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide.", "Step 5: Purification of the final product by recrystallization from ethyl acetate/methanol/water." ] } | |
Numéro CAS |
1252859-96-3 |
Nom du produit |
N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Formule moléculaire |
C24H22FN3O5S |
Poids moléculaire |
483.51 |
Nom IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22FN3O5S/c1-32-19-9-5-7-15(21(19)33-2)12-26-20(29)14-27-18-10-11-34-22(18)23(30)28(24(27)31)13-16-6-3-4-8-17(16)25/h3-11H,12-14H2,1-2H3,(H,26,29) |
Clé InChI |
FYYDHIVQDYJXGG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-methyl 2-(1-(3-((3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2774877.png)
![4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2774878.png)
![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2774880.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid](/img/structure/B2774883.png)
![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2774885.png)


![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2774891.png)
![Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate](/img/structure/B2774893.png)

